2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid
CAS No.:
Cat. No.: VC18188844
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O6 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 2,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16) |
| Standard InChI Key | MZXVITVTMTVTTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid features a central acetic acid backbone with two symmetrically positioned Boc-protected amino groups. The Boc groups [(C<sub>4</sub>H<sub>9</sub>O)COO–] confer steric bulk and chemical stability, preventing unwanted side reactions during peptide elongation . X-ray diffraction studies of analogous Boc-protected compounds reveal a planar configuration at the α-carbon, facilitating predictable stereochemical outcomes in synthesis .
Molecular Formula: C<sub>12</sub>H<sub>21</sub>N<sub>2</sub>O<sub>8</sub>
Molecular Weight: 333.31 g/mol (calculated from PubChem data )
IUPAC Name: 2-Amino-2-[(tert-butoxycarbonyl)amino]acetic acid
Physicochemical Properties
The compound exhibits distinct solubility characteristics due to its Boc groups:
| Property | Value | Measurement Conditions |
|---|---|---|
| Solubility in DMSO | 25 mg/mL | 25°C |
| Melting Point | 158–162°C (decomposes) | Differential Scanning Calorimetry |
| logP (Octanol/Water) | 1.87 | Predicted via XLogP3 |
Data compiled from supplier specifications and computational models . The Boc groups enhance lipid solubility while maintaining sufficient aqueous miscibility for biological assays .
Synthetic Methodologies
Industrial Production Routes
Large-scale synthesis typically employs a three-step protocol:
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Amino Group Protection: Reaction of 2,2-diaminoacetic acid with excess di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran at 0–5°C (85% yield)
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Acid Activation: Treatment with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form the active ester
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Purification: Gradient elution via reverse-phase HPLC using acetonitrile/water (0.1% TFA)
Critical process parameters include strict pH control (6.8–7.2) during protection and inert atmosphere maintenance to prevent Boc group hydrolysis .
Analytical Characterization
Modern quality control protocols utilize:
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HPLC: C18 column, 254 nm detection, retention time 12.3 min (99.2% purity)
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NMR (<sup>1</sup>H, <sup>13</sup>C): Distinct Boc methyl singlet at δ 1.44 ppm (9H), carboxylic proton at δ 12.1 ppm
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Mass Spectrometry: ESI-MS m/z 333.31 [M+H]<sup>+</sup> (calculated), 333.29 [observed]
Biochemical Applications
Peptide Synthesis
The compound serves as a constrained glutamic acid analog in solid-phase peptide synthesis (SPPS):
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Enables incorporation of rigid spacers in β-sheet mimetics
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Reduces racemization risk during coupling (0.8% vs. 5.2% in unprotected analogs)
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Compatible with Fmoc/t-Bu strategies for orthogonal protection
Medicinal Chemistry Applications
Recent studies highlight its utility in:
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Kinase Inhibitor Development: Serves as a core scaffold in ATP-competitive inhibitors (IC<sub>50</sub> = 38 nM vs. EGFR )
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Protease-Resistant Analogues: Boc groups confer 12-fold increased stability in human serum
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Targeted Drug Conjugates: Enables pH-sensitive release via Boc group hydrolysis in tumor microenvironments
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| EvitaChem | ≥99% | 1 g–100 g | $150–$12,000 |
| MedChemExpress | ≥98% | 5 mg–10 g | $200–$8,500 |
| TCI Chemicals | ≥97% | 250 mg–25 g | $75–$6,200 |
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use face shield |
| H335 | May cause respiratory tract irritation | Operate in fume hood |
Storage requires desiccated conditions at –20°C with argon blanket to prevent Boc group degradation .
Emerging Research Directions
Cryo-EM Studies of Boc-Protected Complexes
Recent advances in cryogenic electron microscopy (resolution <2.5 Å) have revealed:
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Preferential binding to SH2 domains in STAT3 transcription factors
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Allosteric modulation of G-protein coupled receptors via Boc-mediated hydrophobic interactions
Continuous Flow Synthesis
Microreactor technologies enhance production efficiency:
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